molecular formula C14H18FNO4 B8121335 tert-Butyl 3-(4-fluoro-3-hydroxyphenoxy)azetidine-1-carboxylate

tert-Butyl 3-(4-fluoro-3-hydroxyphenoxy)azetidine-1-carboxylate

Cat. No.: B8121335
M. Wt: 283.29 g/mol
InChI Key: DUOMEMQFLZPLJY-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-fluoro-3-hydroxyphenoxy)azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoro-substituted phenoxy group, an azetidine ring, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4-fluoro-3-hydroxyphenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-fluoro-3-hydroxyphenol, which can be synthesized through the fluorination of 3-hydroxyphenol using a suitable fluorinating agent.

    Coupling with Azetidine: The phenoxy intermediate is then coupled with azetidine-1-carboxylic acid tert-butyl ester using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-fluoro-3-hydroxyphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenoxy ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or quinone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

tert-Butyl 3-(4-fluoro-3-hydroxyphenoxy)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-fluoro-3-hydroxyphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro-substituted phenoxy group can interact with enzymes or receptors, modulating their activity. The azetidine ring may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-hydroxyphenylboronic acid
  • 4-Fluoro-2-methoxyphenylboronic acid
  • 4-Fluoro-3-nitrophenylboronic acid

Uniqueness

tert-Butyl 3-(4-fluoro-3-hydroxyphenoxy)azetidine-1-carboxylate is unique due to its combination of a fluoro-substituted phenoxy group and an azetidine ring, which imparts distinct chemical properties and potential applications. Its structural features differentiate it from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-(4-fluoro-3-hydroxyphenoxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(18)16-7-10(8-16)19-9-4-5-11(15)12(17)6-9/h4-6,10,17H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOMEMQFLZPLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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